Thieno[3,2-b]pyridin-5-ylmethanol
Overview
Description
Thieno[3,2-b]pyridin-5-ylmethanol is a chemical compound with potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it interesting for researchers.
Scientific Research Applications
Thieno[3,2-b]pyridin-5-ylmethanol has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It can also be used as a starting material for the synthesis of other compounds. This compound can be used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Thieno[3,2-b]pyridin-5-ylmethanol is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. This compound may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and reduce the growth of tumor cells. This compound may also have other effects on the body, but more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Thieno[3,2-b]pyridin-5-ylmethanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It also has potential applications in the development of new drugs. However, there are some limitations to its use in lab experiments. This compound has not been extensively studied, and more research is needed to fully understand its properties. It may also have some side effects that need to be investigated.
Future Directions
There are several future directions for Thieno[3,2-b]pyridin-5-ylmethanol. It can be used as a starting material for the synthesis of other compounds with potential applications in scientific research. This compound can also be further studied to fully understand its mechanism of action and biochemical and physiological effects. It may also be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully explore the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has anti-inflammatory and anti-tumor properties and can be used as a starting material for the synthesis of other compounds. This compound has advantages and limitations for lab experiments, and more research is needed to fully understand its properties. There are several future directions for this compound, and it has the potential to be a valuable tool in scientific research.
properties
IUPAC Name |
thieno[3,2-b]pyridin-5-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGNRVWJFZPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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